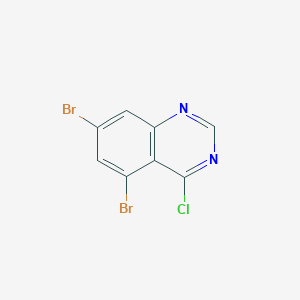
5,7-Dibromo-4-chloroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative. Quinazolines are a class of heterocyclic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine atoms in the quinazoline ring enhances its reactivity and allows for various chemical modifications, making it a valuable scaffold in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-4-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol. This reaction produces 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which are then treated with thionyl chloride in the presence of dimethylformamide to yield 2-aryl-4-chloro-6,8-dibromoquinazolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar synthetic routes. The use of efficient halogenating agents and optimized reaction conditions ensures high yields and purity of the final product. Metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are also employed to introduce various substituents onto the quinazoline scaffold .
化学反应分析
Types of Reactions
5,7-Dibromo-4-chloroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles through substitution reactions.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are commonly used to introduce aryl or alkynyl groups onto the quinazoline ring.
Oxidation and Reduction Reactions: The quinazoline ring can undergo oxidation and reduction reactions to form various derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiols. Reaction conditions often involve the use of polar solvents and mild bases.
Cross-Coupling Reactions: Reagents such as arylboronic acids, terminal alkynes, and palladium or copper catalysts are used.
Major Products Formed
N-Substituted Quinazolines: Formed through substitution reactions with amines.
Aryl- and Alkynyl-Substituted Quinazolines: Formed through cross-coupling reactions with arylboronic acids and terminal alkynes.
科学研究应用
5,7-Dibromo-4-chloroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer agents, antimicrobial agents, and antiviral agents.
Material Science: The compound is used in the synthesis of novel materials with photophysical properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
作用机制
The mechanism of action of 5,7-Dibromo-4-chloroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity towards these targets. For example, quinazoline derivatives are known to inhibit receptor tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interfere with nucleic acid synthesis and protein function, leading to its antimicrobial and antiviral activities .
相似化合物的比较
Similar Compounds
4-Chloroquinazoline: Lacks the bromine substituents and has different reactivity and biological activity.
6,8-Dibromoquinazoline: Lacks the chlorine substituent and has different chemical properties.
2-Aryl-4-chloroquinazoline: Contains an aryl group instead of bromine atoms, leading to different biological activities.
Uniqueness
5,7-Dibromo-4-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms on the quinazoline ring. This combination enhances its reactivity and allows for diverse chemical modifications. The compound’s unique structure contributes to its potent biological activities and makes it a valuable scaffold in drug discovery and material science .
属性
分子式 |
C8H3Br2ClN2 |
|---|---|
分子量 |
322.38 g/mol |
IUPAC 名称 |
5,7-dibromo-4-chloroquinazoline |
InChI |
InChI=1S/C8H3Br2ClN2/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H |
InChI 键 |
MMNLQFHOBYVSOC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1N=CN=C2Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


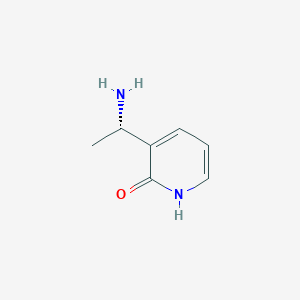
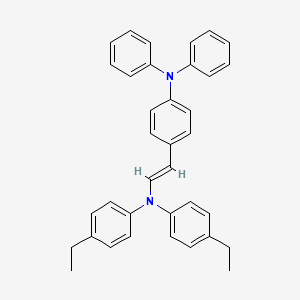
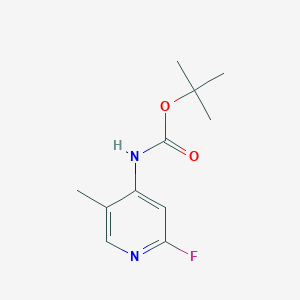
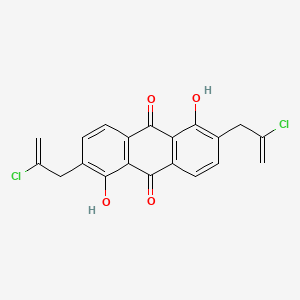
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)


![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
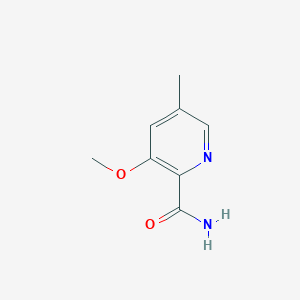
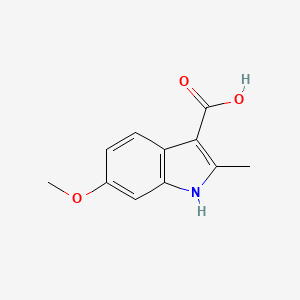
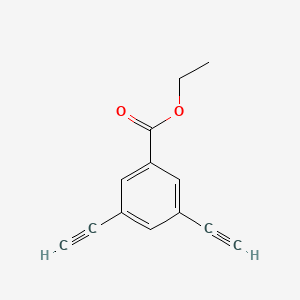
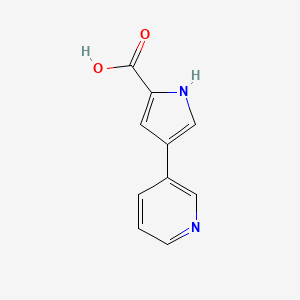
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
